REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].CCN(C(C)C)C(C)C.[C:17](Cl)(=[O:28])[O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1>C(Cl)Cl>[N+:25]([C:22]1[CH:23]=[CH:24][C:19]([O:18][C:17]([NH:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])=[O:28])=[CH:20][CH:21]=1)([O-:27])=[O:26] |f:0.1|
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Name
|
|
Quantity
|
0.137 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OC
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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C(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (0-50% ethyl acetate:hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(=O)NCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.213 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |